Cas no 2228630-00-8 (methyl 4-amino-3-(3-nitrophenyl)butanoate)
Methyl 4-amino-3-(3-nitrophenyl)butanoate is a synthetic organic compound featuring both an amino and a nitro-substituted phenyl group, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its ester functionality enhances solubility in organic solvents, facilitating further derivatization. The presence of the 3-nitrophenyl moiety offers reactivity for selective reduction or substitution, while the amino group allows for amidation or other nucleophilic transformations. This compound is particularly useful in the preparation of β-amino acid derivatives and peptidomimetics. Its well-defined structure and functional group compatibility make it suitable for research applications requiring precise molecular modifications. Proper handling under inert conditions is recommended due to potential sensitivity.

2228630-00-8 structure
商品名:methyl 4-amino-3-(3-nitrophenyl)butanoate
methyl 4-amino-3-(3-nitrophenyl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-3-(3-nitrophenyl)butanoate
- 2228630-00-8
- EN300-1823363
-
- インチ: 1S/C11H14N2O4/c1-17-11(14)6-9(7-12)8-3-2-4-10(5-8)13(15)16/h2-5,9H,6-7,12H2,1H3
- InChIKey: KFSQOZJNTRPUMD-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC(CN)C1C=CC=C(C=1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 238.09535693g/mol
- どういたいしつりょう: 238.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 98.1Ų
methyl 4-amino-3-(3-nitrophenyl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823363-0.05g |
methyl 4-amino-3-(3-nitrophenyl)butanoate |
2228630-00-8 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1823363-0.5g |
methyl 4-amino-3-(3-nitrophenyl)butanoate |
2228630-00-8 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1823363-0.1g |
methyl 4-amino-3-(3-nitrophenyl)butanoate |
2228630-00-8 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1823363-0.25g |
methyl 4-amino-3-(3-nitrophenyl)butanoate |
2228630-00-8 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1823363-10.0g |
methyl 4-amino-3-(3-nitrophenyl)butanoate |
2228630-00-8 | 10g |
$4052.0 | 2023-05-23 | ||
Enamine | EN300-1823363-1g |
methyl 4-amino-3-(3-nitrophenyl)butanoate |
2228630-00-8 | 1g |
$557.0 | 2023-09-19 | ||
Enamine | EN300-1823363-1.0g |
methyl 4-amino-3-(3-nitrophenyl)butanoate |
2228630-00-8 | 1g |
$943.0 | 2023-05-23 | ||
Enamine | EN300-1823363-2.5g |
methyl 4-amino-3-(3-nitrophenyl)butanoate |
2228630-00-8 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1823363-5.0g |
methyl 4-amino-3-(3-nitrophenyl)butanoate |
2228630-00-8 | 5g |
$2732.0 | 2023-05-23 | ||
Enamine | EN300-1823363-10g |
methyl 4-amino-3-(3-nitrophenyl)butanoate |
2228630-00-8 | 10g |
$2393.0 | 2023-09-19 |
methyl 4-amino-3-(3-nitrophenyl)butanoate 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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